Hole Mobility Advantage over Spiro-OMeTAD
A planar indoloindole-based hole-transporting material (IDIDF), structurally analogous to the target compound, exhibits a predicted average hole mobility (μ) that is over 22 times higher than that of the widely used spherical HTM spiro-OMeTAD in amorphous thin-film simulations . This significant enhancement is attributed to the planar core of the indoloindole scaffold, which promotes stronger π-π stacking and more efficient charge transport pathways compared to the three-dimensional, spherical shape of spiro-OMeTAD .
| Evidence Dimension | Hole Mobility (μ) in Amorphous Phase (Theoretical Prediction) |
|---|---|
| Target Compound Data | 1.1 × 10⁻³ cm² V⁻¹ s⁻¹ (predicted average for planar IDIDF) |
| Comparator Or Baseline | 4.9 × 10⁻⁵ cm² V⁻¹ s⁻¹ (predicted average for spherical spiro-OMeTAD) |
| Quantified Difference | ~22.4-fold higher mobility |
| Conditions | Multi-level theoretical approach (hybrid DFT) modeling a fully random distribution of HTM molecules to simulate an amorphous thin-film environment . |
Why This Matters
This substantial increase in hole mobility can directly translate to lower driving voltages and improved power efficiency in OLED devices, making the indoloindole scaffold a more attractive choice for high-performance hole transport layers.
